molecular formula C7H6ClN3S B11903051 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine

6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B11903051
M. Wt: 199.66 g/mol
InChI Key: MQTXPHWVLXHLQC-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated and methylated to obtain the desired compound . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization and subsequent chlorination and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions can be optimized for scalability, yield, and cost-effectiveness. Common industrial reagents include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-2-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3S/c1-3-10-4-2-5(8)12-6(4)7(9)11-3/h2H,1H3,(H2,9,10,11)

InChI Key

MQTXPHWVLXHLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N)SC(=C2)Cl

Origin of Product

United States

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